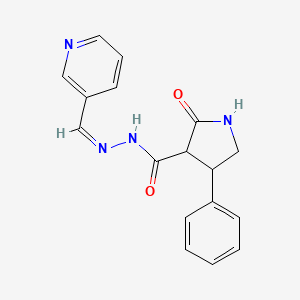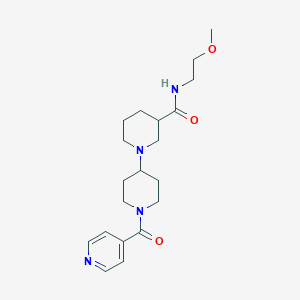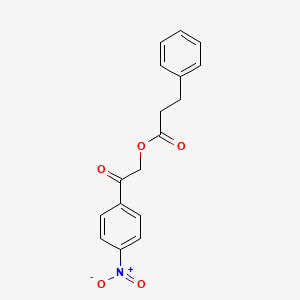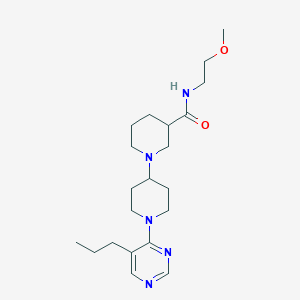
2-oxo-4-phenyl-N'-(3-pyridinylmethylene)-3-pyrrolidinecarbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-oxo-4-phenyl-N'-(3-pyridinylmethylene)-3-pyrrolidinecarbohydrazide, also known as PP-Hy, is a chemical compound that has been of significant interest in recent years due to its potential therapeutic applications. This compound belongs to the class of hydrazide derivatives and has been studied extensively for its biological and pharmacological properties.
作用机制
The mechanism of action of 2-oxo-4-phenyl-N'-(3-pyridinylmethylene)-3-pyrrolidinecarbohydrazide involves the inhibition of the enzyme topoisomerase II, which is essential for DNA replication and cell division. By inhibiting this enzyme, this compound induces DNA damage and ultimately leads to apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the expression of various oncogenes and induce the expression of tumor suppressor genes, further contributing to its anticancer activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest in cancer cells, which is a crucial mechanism for cancer therapy. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Furthermore, this compound has been shown to exhibit anti-inflammatory and antioxidant properties, which could have potential therapeutic applications in various inflammatory diseases.
实验室实验的优点和局限性
One of the significant advantages of 2-oxo-4-phenyl-N'-(3-pyridinylmethylene)-3-pyrrolidinecarbohydrazide is its potent anticancer activity against a variety of cancer cell lines. Additionally, this compound has been shown to exhibit low toxicity and good pharmacokinetic properties, making it a potential candidate for further development as a therapeutic agent. However, one of the limitations of this compound is its low solubility in water, which could hinder its potential clinical application.
未来方向
There are several potential future directions for the research on 2-oxo-4-phenyl-N'-(3-pyridinylmethylene)-3-pyrrolidinecarbohydrazide. One possible direction is the development of novel formulations of this compound to improve its solubility and bioavailability. Another possible direction is the investigation of the combination therapy of this compound with other anticancer agents to enhance its therapeutic efficacy. Additionally, the potential therapeutic applications of this compound in various inflammatory diseases and other conditions warrant further investigation.
合成方法
The synthesis of 2-oxo-4-phenyl-N'-(3-pyridinylmethylene)-3-pyrrolidinecarbohydrazide involves the condensation reaction between 3-pyridinecarboxaldehyde and 2-oxo-4-phenyl-3-pyrrolidinecarbohydrazide. The reaction is carried out in the presence of a catalyst and under specific reaction conditions to yield the desired product. The purity of the compound is determined using various analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis.
科学研究应用
2-oxo-4-phenyl-N'-(3-pyridinylmethylene)-3-pyrrolidinecarbohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a crucial mechanism for cancer therapy.
属性
IUPAC Name |
2-oxo-4-phenyl-N-[(Z)-pyridin-3-ylmethylideneamino]pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c22-16-15(14(11-19-16)13-6-2-1-3-7-13)17(23)21-20-10-12-5-4-8-18-9-12/h1-10,14-15H,11H2,(H,19,22)(H,21,23)/b20-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYMHFSREYCOFO-JMIUGGIZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=O)N1)C(=O)NN=CC2=CN=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C(C(=O)N1)C(=O)N/N=C\C2=CN=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-3,5-dimethyl-4(1H)-pyridinone](/img/structure/B5468362.png)
![N-(4-bromophenyl)-2-[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5468370.png)

![4-methyl-3-{[(propylamino)carbonyl]amino}benzoic acid](/img/structure/B5468374.png)



![2-amino-5-oxo-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-4-(2-thienyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B5468407.png)
![N-[2-[(4-butoxybenzoyl)amino]-3-(4-nitrophenyl)acryloyl]-beta-alanine](/img/structure/B5468410.png)
![3-(2-methylphenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5468411.png)
![2-methyl-4-{[2-(3-phenylpropyl)-4-morpholinyl]carbonyl}-1H-benzimidazole](/img/structure/B5468419.png)
![N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)pyrrolidine-3-carboxamide](/img/structure/B5468427.png)
![1-allyl-4-[(4-methoxyphenyl)acetyl]piperazine](/img/structure/B5468446.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-piperidin-1-ylnicotinamide](/img/structure/B5468456.png)